molecular formula C19H22N2O B008618 (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one CAS No. 19634-37-8

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one

Cat. No.: B008618
CAS No.: 19634-37-8
M. Wt: 294.4 g/mol
InChI Key: VFXVXAYCRLODDR-BKVYNOPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one typically involves multiple steps, starting from simpler precursors. One common method includes the cyclization of an appropriate precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality at the 3-position .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions: (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols .

Scientific Research Applications

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one is unique due to its specific structure and functional groups. Similar compounds include other monoterpenoid indole alkaloids such as:

  • Eburnamine
  • Chanofruticosinate
  • Mersinine
  • Pauciorine

These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

CAS No.

19634-37-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one

InChI

InChI=1S/C19H22N2O/c22-15-12-17-6-3-10-21-11-9-18(16(17)21)13-4-1-2-5-14(13)20-19(15,18)8-7-17/h1-2,4-5,16,20H,3,6-12H2/t16-,17?,18+,19?/m0/s1

InChI Key

VFXVXAYCRLODDR-BKVYNOPKSA-N

SMILES

C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4

Isomeric SMILES

C1CC23CCC4(C(=O)C2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4

Canonical SMILES

C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4

Synonyms

Aspidofractinin-3-one

Origin of Product

United States

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